Product packaging for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-(Cat. No.:CAS No. 17573-26-1)

Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

Cat. No.: B12678599
CAS No.: 17573-26-1
M. Wt: 270.3 g/mol
InChI Key: ORNXJUOVWRNIJF-UHFFFAOYSA-N
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Description

Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H14O . This compound is of significant interest in organic chemistry and environmental research, particularly in the study of PAH metabolism and detoxification pathways. PAHs like benzo[a]pyrene are environmental pollutants and known carcinogens that require metabolic activation to exert their toxic effects . Research on dihydro-derivatives of benzo[a]pyrene, such as 7,8-dihydro-BaP and 9,10-dihydro-BaP, provides crucial insights into the behavior of benzylic carbocations and their rearrangement into bay-region "benzylic" carbocations, which are central to understanding the DNA-binding mechanisms and carcinogenic potential of these compounds . As a derivative of a well-characterized carcinogen, this compound serves as a valuable reference standard and tool for researchers investigating the mechanisms of PAH-induced carcinogenesis, metabolic pathways, and the development of targeted detoxification strategies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B12678599 Benzo(a)pyren-9(8H)-one, 7,10-dihydro- CAS No. 17573-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17573-26-1

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

8,10-dihydro-7H-benzo[a]pyren-9-one

InChI

InChI=1S/C20H14O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10H,6,8,11H2

InChI Key

ORNXJUOVWRNIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

Mechanistic Pathways of Formation and Abiotic Transformation of Benzo a Pyren 9 8h One, 7,10 Dihydro

Laboratory-Scale Synthesis Methodologies for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

Chemo-Synthetic Routes and Reaction Condition Optimization for High Purity Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

A common and effective method for the synthesis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, also known by its alternative name 7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is through a Friedel-Crafts acylation reaction followed by an intramolecular cyclization. researchgate.net

The synthesis typically begins with the Friedel-Crafts reaction of pyrene (B120774) with an acylating agent. While various reagents can be used, a documented approach involves the reaction of pyrene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). epa.gov This initial step forms an intermediate keto-acid.

The subsequent and critical step is the intramolecular Friedel-Crafts cyclization of the intermediate. This is often achieved by treating the keto-acid with a strong acid or a mixture of reagents that promote the ring closure to form the desired tetracyclic ketone structure. The optimization of reaction conditions, including the choice of solvent, catalyst concentration, temperature, and reaction time, is essential to maximize the yield and purity of the final product. For instance, the use of polyphosphoric acid (PPA) has been reported as an effective medium for such cyclizations.

A plausible reaction mechanism for the cyclization involves the protonation of the carboxylic acid group, followed by the formation of an acylium ion, which then acts as an electrophile in an intramolecular attack on the pyrene ring system to form the new six-membered ring containing the ketone.

StepReactantsReagents/ConditionsProduct
1Pyrene, Succinic AnhydrideAlCl₃, Nitrobenzene4-(Pyren-1-yl)-4-oxobutanoic acid
24-(Pyren-1-yl)-4-oxobutanoic acidPolyphosphoric Acid (PPA), HeatBenzo(a)pyren-9(8H)-one, 7,10-dihydro-

Table 1: Illustrative Chemo-Synthetic Route

Advanced Purification and Isolation Techniques for Synthetic Benzo(a)pyren-9(8H)-one, 7,10-dihydro- Standards

Achieving the high purity required for analytical standards of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- necessitates the use of advanced purification and isolation techniques. Following the synthesis, the crude product will likely contain unreacted starting materials, intermediates, and side products.

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling. For polycyclic aromatic compounds, solvents such as ethanol, benzene, or mixtures thereof are often employed. epa.gov Multiple recrystallization steps may be necessary to achieve the desired purity.

Chromatographic techniques are indispensable for the separation of complex mixtures and the isolation of high-purity compounds.

Column Chromatography: This is a standard method for the purification of synthetic products. The crude material is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and eluted with a suitable solvent or solvent gradient. The different components of the mixture will travel through the column at different rates, allowing for their separation and collection.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (e.g., >99%), preparative HPLC is the method of choice. This technique utilizes high pressure to force the solvent through a column packed with very fine particles, resulting in high-resolution separations. Specific HPLC columns designed for PAH analysis, often with a C18 stationary phase, can provide excellent separation of isomers and related impurities. hawach.comrestek.com The selection of the mobile phase, typically a mixture of acetonitrile (B52724) and water, and the use of a gradient elution program are optimized to achieve baseline separation of the target compound from any contaminants. nih.gov The separated compound can then be collected in fractions.

Table 2: Advanced Purification Techniques

TechniquePrincipleKey Parameters for Optimization
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Solvent selection, cooling rate, number of cycles.
Column Chromatography Differential partitioning of components between a stationary and a mobile phase.Stationary phase (e.g., silica gel, alumina), eluent system (solvent polarity).
Preparative HPLC High-resolution separation based on differential partitioning under high pressure.Column type (e.g., C18 for PAHs), mobile phase composition and gradient, flow rate, detector wavelength. hawach.comrestek.com

By employing a combination of these synthesis and purification methodologies, it is possible to obtain Benzo(a)pyren-9(8H)-one, 7,10-dihydro- at a purity level suitable for its use as an analytical standard.

Advanced Analytical Methodologies for the Detection and Characterization of Benzo a Pyren 9 8h One, 7,10 Dihydro

Chromatographic Separation Techniques for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in Complex Samples

Chromatographic methods are indispensable for isolating Benzo(a)pyren-9(8H)-one, 7,10-dihydro- from interfering compounds present in complex mixtures. The choice of technique is dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte, such as its polarity, which is increased by the presence of the ketone group compared to the parent PAH.

Gas Chromatography hyphenated with Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like PAH derivatives. For Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode, which enhances the signal-to-noise ratio for target analytes. youtube.comuctm.edu

The analysis would typically involve an initial sample extraction from the matrix using a suitable organic solvent, followed by a clean-up step, for instance, using solid-phase extraction (SPE), to remove interfering substances. nih.gov While derivatization is not always necessary for ketone-containing PAHs, it can sometimes be employed to improve chromatographic behavior. researchgate.netmdpi.com The separation is generally achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. restek.comshimadzu.com The oven temperature program is optimized to ensure the separation of the target compound from other PAH isomers and metabolites. mdpi.comshimadzu.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related PAH Compounds This table provides typical parameters used for the analysis of PAHs and their derivatives, which would be adapted for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-.

Parameter Typical Value/Condition
GC Column HP-5MS or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 280-300°C
Oven Program Initial 80-100°C, ramp at 5-10°C/min to 300-320°C, hold for 5-10 min
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Modalities (e.g., UV-Vis, Fluorescence, Electrochemical)

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of polar and thermally labile PAH metabolites that may not be amenable to GC analysis. nih.govresearchgate.net Given the polar ketone functionality of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, reversed-phase HPLC using a C18 or a specialized PAH column is the most common approach. nih.govrestek.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of a wide range of PAH derivatives. nih.govresearchgate.net

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is expected to possess a strong chromophore, making it detectable by UV-Vis spectroscopy. nih.gov A photodiode array (PDA) detector can provide spectral information, aiding in peak identification.

Fluorescence Detection: While the parent Benzo(a)pyrene is highly fluorescent, the introduction of a ketone group can alter the fluorescence properties. However, fluorescence detection often provides superior sensitivity and selectivity for many PAH derivatives compared to UV-Vis. cdc.govthermofisher.com The optimal excitation and emission wavelengths would need to be determined experimentally.

Electrochemical Detection: This method can be highly sensitive for compounds that are easily oxidized or reduced. The ketone group in Benzo(a)pyren-9(8H)-one, 7,10-dihydro- may be electrochemically active, offering a selective detection alternative. thermofisher.com

Table 2: Representative HPLC Conditions for the Separation of Benzo(a)pyrene Metabolites This table outlines typical conditions for separating hydroxylated and diol metabolites of Benzo(a)pyrene, which would serve as a starting point for method development for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-.

Parameter Typical Value/Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Flow Rate 0.5-1.0 mL/min

| Detection | UV at 254 nm or Fluorescence (excitation/emission wavelengths vary) nih.govcdc.gov |

Two-Dimensional Chromatographic Approaches for Enhanced Resolution and Specificity

For exceptionally complex samples where one-dimensional chromatography may not provide sufficient resolution, two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) can be employed. These techniques offer a significantly higher peak capacity by subjecting the sample to two independent separation mechanisms.

In a hypothetical GCxGC-MS setup for the analysis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, the first dimension could be a non-polar column separating compounds based on boiling point, while the second dimension could be a polar column separating based on polarity. This would effectively separate the target analyte from co-eluting matrix components and other PAH isomers, leading to improved identification and quantification. While specific applications for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- are not documented, the principles of 2D chromatography are broadly applicable to complex PAH analysis.

Spectroscopic Techniques for Structural Elucidation and Quantification of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

Spectroscopic methods are crucial for the definitive structural confirmation of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- and for providing quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. For a synthesized standard of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of the atoms within the molecule, confirming the positions of the dihydro and ketone functionalities on the benzo(a)pyrene skeleton. While ¹H NMR data for the parent Benzo(a)pyrene is available, the spectrum of the title compound would show characteristic upfield shifts for the protons at the 7, 8, and 10 positions due to saturation, and the absence of the proton at the 9-position. chemicalbook.comnih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-. This is a critical step in its identification, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap instruments, involves the isolation of the molecular ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. uctm.edunih.govnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, characteristic losses of CO, H₂, and other small neutral molecules would be expected, providing structural confirmation and enabling the development of highly selective and sensitive quantification methods using multiple reaction monitoring (MRM). uctm.edu

Table 3: Predicted Mass Spectrometric Data for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- This table is predictive, based on the structure of the compound and general fragmentation patterns of related PAH ketones.

Parameter Predicted Value/Information
Chemical Formula C₂₀H₁₄O
Exact Mass 270.1045
Nominal Mass 270
Predicted Key MS/MS Fragments [M-CO]+, [M-H₂-CO]+, fragments related to the core pyrene (B120774) structure

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Characterization

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental in the characterization of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-. These methods provide insights into the electronic and vibrational properties of the molecule, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic structure. For aromatic compounds like Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, the extended π-system gives rise to characteristic absorption bands in the ultraviolet and visible regions. The absorption spectrum of the parent compound, benzo(a)pyrene, in aqueous media typically displays intense vibronic structure emission bands around 405 nm and 420 nm. mdpi.com The presence of the carbonyl group and the dihydro- modification in Benzo(a)pyren-9(8H)-one, 7,10-dihydro- would be expected to cause a shift in these absorption maxima (a chromophoric shift) compared to benzo(a)pyrene. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are key parameters for the quantitative analysis of this compound using UV-Vis detection, often coupled with liquid chromatography. cdc.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group would be prominent, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the dihydro- portion would appear at lower wavenumbers, typically 2850-2960 cm⁻¹. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the specific structure of the molecule. The IR spectrum for the parent benzo[a]pyrene (B130552) is available for comparison. chemicalbook.com

Advanced Sample Preparation and Extraction Protocols for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- from Diverse Matrices

The effective isolation and pre-concentration of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- from complex matrices such as water, soil, or biological tissues is a critical step prior to instrumental analysis. The choice of extraction method depends on the matrix type, the concentration of the analyte, and the required level of purity.

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of PAHs and their metabolites from aqueous samples. For a moderately polar compound like Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate. The optimization of an SPE method involves several key steps:

Sorbent Selection: Choosing a sorbent with appropriate polarity to retain the analyte while allowing interfering compounds to pass through.

Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol) followed by water to ensure proper interaction with the aqueous sample.

Loading: Passing the sample through the sorbent at an optimized flow rate to maximize retention.

Washing: Rinsing the sorbent with a weak solvent to remove co-extracted impurities without eluting the analyte.

Elution: Eluting the retained Benzo(a)pyren-9(8H)-one, 7,10-dihydro- with a small volume of a strong organic solvent (e.g., acetonitrile, acetone).

A study on the extraction of benzo(a)pyrene and its metabolites from microalgae cultures utilized SPE for cleanup, achieving detection limits in the range of 0.8 to 2.3 pg/mL. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting analytes from a liquid sample into an immiscible solvent. For the extraction of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- from aqueous matrices, a non-polar or moderately polar organic solvent such as hexane, dichloromethane, or a mixture thereof would be suitable. thermofisher.comprimescholars.com Optimization of LLE involves selecting the appropriate solvent, adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, and performing multiple extractions to improve recovery. A study comparing LLE and SPE for the extraction of BaP and its metabolites from urine and plasma found that LLE provided better recoveries, ranging from 90.3-101.6% in n-hexane for urine. researchgate.net

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Typical Sorbent/Solvent C18, Polymeric SorbentsHexane, Dichloromethane, Acetone (B3395972)
Advantages High concentration factors, low solvent consumption, potential for automation.Simple, well-established, can handle larger sample volumes.
Disadvantages Sorbent costs, potential for clogging with complex matrices.Large solvent volumes, emulsion formation, can be labor-intensive.
Typical Recoveries for related compounds 38-74% nih.gov78-100% primescholars.com

Development and Application of Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques have gained popularity due to their reduced solvent consumption, lower cost, and environmental friendliness.

Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography. The choice of fiber coating is critical and would depend on the polarity of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-.

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including dispersive liquid-liquid microextraction (DLLME). In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The large surface area of the fine droplets of the extraction solvent facilitates rapid extraction of the analyte. After centrifugation, the sedimented phase is collected for analysis. For PAHs, a combination of chloroform (B151607) as the extraction solvent and acetone as the disperser has been shown to be effective. nih.gov

TechniquePrincipleAdvantagesTypical Application for PAHs
SPME Analyte partitions onto a coated fiber.Solvent-free, simple, portable.Analysis of volatile and semi-volatile PAHs in air and water.
DLLME Analyte partitions into fine droplets of an extraction solvent dispersed in the sample.Fast, high enrichment factor, low solvent usage.Extraction of PAHs from mineral water and other aqueous samples. nih.gov

Method Validation and Quality Assurance Protocols for the Quantitative Analysis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

To ensure the reliability and accuracy of quantitative data, any analytical method for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- must be rigorously validated. Method validation establishes the performance characteristics of the method and includes the assessment of several key parameters.

Key Method Validation Parameters:

Linearity and Range: The linearity of the method is determined by analyzing a series of standards at different concentrations. The results are used to construct a calibration curve, and the correlation coefficient (r²) should ideally be greater than 0.99. For related PAHs, linearity has been demonstrated over various concentration ranges, such as 0.1-2.8 ng/mL. nih.gov

Accuracy and Recovery: Accuracy is assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Recoveries for PAH analysis are typically expected to be within the range of 70-120%. For example, validated methods for PAHs in water and sediment have shown recoveries between 78-106%. primescholars.com

Precision: Precision is the measure of the random error and is usually expressed as the relative standard deviation (RSD) of replicate measurements. Intraday and interday precision should be determined. For PAH analysis, RSD values are often required to be below 15-20%. Methods for PAHs have reported RSDs in the range of 4-11%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For PAHs, LODs and LOQs can be in the low ng/mL (ppb) or even pg/mL (ppt) range, depending on the technique. primescholars.comnih.gov

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated through the analysis of blank matrices and by ensuring no interfering peaks are present at the retention time of the analyte.

Quality Assurance: Ongoing quality assurance measures, such as the regular analysis of quality control samples (e.g., certified reference materials, spiked samples), are essential to monitor the performance of the method over time and ensure the continued reliability of the results.

ParameterTypical Acceptance Criteria for PAH AnalysisExample Finding for related PAHs
Linearity (r²) > 0.990.983 - 0.999 nih.gov
Recovery (%) 70 - 120%71 - 90% nih.gov
Precision (RSD %) < 15-20%4 - 11% nih.gov
LOD Method dependent0.03 - 0.1 ng/mL nih.gov
LOQ Method dependent0.03 - 1.71 ppb primescholars.com

Computational Chemistry and Theoretical Investigations of Benzo a Pyren 9 8h One, 7,10 Dihydro

Electronic Structure and Molecular Orbital Theory Studies of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

The electronic properties of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- are governed by its unique structure, which combines a large, delocalized π-electron system with a saturated ring segment and an electron-withdrawing ketone group. Molecular Orbital (MO) theory is fundamental to understanding these properties. The molecule's aromatic character stems from the delocalization of π-orbitals across the planar fused-ring framework. mdpi.com However, the presence of the dihydro- functionality and the sp3-hybridized carbons at positions 7, 8, and 10 partially interrupts the continuous π-conjugation of the parent Benzo(a)pyrene molecule.

A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For PAHs, the HOMO-LUMO gap is influenced by the number of fused rings, their arrangement, and the presence of functional groups. mdpi.comresearchgate.net The introduction of a ketone group, as seen in this compound, is known to significantly reduce the HOMO-LUMO gap compared to the parent PAH. researchgate.net

Computational studies on the related isomer, 9,10-dihydrobenzo(a)pyren-7(8H)-one, have analyzed its HOMO-LUMO gap and chemical hardness. nih.gov These studies provide a valuable proxy for understanding the electronic nature of the 9-one isomer. The delocalized π-electrons are primarily responsible for the characteristic electronic absorption spectra of these compounds, which are dominated by π-π* transitions. nih.gov

Table 1: Comparison of Calculated HOMO-LUMO Gaps for Related PAHs

CompoundHOMO-LUMO Gap (eV)Computational MethodReference
Generic PAHs (range)0.64–6.59B3LYP/6-311+G(d,p) orientjchem.org
9,10-dihydrobenzo(a)pyren-7(8H)-oneData Not Explicitly Stated, but analyzedDFT-B3LYP nih.gov
Benzo(a)pyrene~3.8 (Varies with method)DFT/ZINDO mdpi.com

Note: Specific values for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- are not available in the surveyed literature; this table provides context from related molecules.

Density Functional Theory (DFT) Calculations for Reactivity Descriptors and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a powerful and widely used quantum chemistry method for investigating the properties of PAHs and their derivatives. researchgate.netrsc.org It offers a balance between computational cost and accuracy, making it suitable for molecules of this size. Studies on the analogous compound 9,10-dihydrobenzo(a)pyren-7(8H)-one have employed the B3LYP functional with basis sets such as 6-311+G(d,p) to investigate molecular geometries and predict vibrational (Infrared and Raman) and electronic (UV-vis) spectra. nih.govnih.gov Such calculations show good agreement with experimental data, with calculated infrared frequencies having an average deviation of less than 4 cm⁻¹. nih.gov

Beyond spectroscopic properties, DFT is used to calculate a range of reactivity descriptors that help predict a molecule's chemical behavior. nih.gov These descriptors are derived from the conceptual framework of DFT and provide quantitative measures of reactivity.

Key reactivity descriptors include:

E(HOMO) and E(LUMO): The energies of the frontier molecular orbitals, indicating the ability to donate or accept electrons. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. nih.govnih.gov

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electrons. nih.gov

Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

These descriptors are crucial for predicting how Benzo(a)pyren-9(8H)-one, 7,10-dihydro- might interact with biological molecules or participate in environmental degradation processes.

Table 2: Common DFT-Calculated Reactivity Descriptors for PAHs

DescriptorDefinitionSignificance
Ionization Potential (IP)-E(HOMO)Propensity to undergo oxidation.
Electron Affinity (EA)-E(LUMO)Propensity to undergo reduction.
Chemical Hardness (η)(IP - EA) / 2Resistance to deformation or polarization. nih.gov
Electronegativity (χ)(IP + EA) / 2Power to attract electrons. nih.gov
Electrophilicity (ω)μ²/2η where μ = -χPropensity to act as an electrophile. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. researchgate.netnih.gov MD simulations provide atomistic-level insights into how a molecule like Benzo(a)pyren-9(8H)-one, 7,10-dihydro- behaves in a dynamic environment, such as in solution or interacting with a biological target. mdpi.commdpi.com

Intermolecular Interactions: MD simulations are invaluable for studying how this oxy-PAH interacts with its environment. Key interactions that can be modeled include:

Hydrophobic Interactions: The large aromatic portion of the molecule will drive it to associate with nonpolar environments, such as the lipid core of cell membranes. researchgate.net

Van der Waals Forces and π-π Stacking: These are the dominant non-covalent interactions for PAHs, governing how they stack with other aromatic systems, such as DNA bases or other PAH molecules. mdpi.commorressier.com

Hydrogen Bonding: The ketone oxygen atom can act as a hydrogen bond acceptor, allowing for specific interactions with water molecules or hydrogen bond donor groups (e.g., amino acid residues like serine or tyrosine) in proteins. researchgate.netnih.gov

MD studies on the parent compound, Benzo(a)pyrene, have investigated its interactions with lung surfactant models and its encapsulation by host molecules, revealing the specific forces and conformational adjustments involved. mdpi.comresearchgate.net These studies serve as a blueprint for how similar investigations could elucidate the behavior of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- and Related Oxy-PAHs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the structural features of molecules and their physicochemical properties. nih.govnih.govresearchgate.net Once a robust model is developed, it can be used to predict the properties of new or untested compounds, saving significant time and resources compared to experimental measurements. researchgate.net

The QSPR approach involves:

Data Set Compilation: Gathering a set of related molecules (e.g., various oxy-PAHs) with known experimental values for a specific property (e.g., boiling point, solubility, toxicity).

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is developed that links the descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested to ensure its reliability.

For oxy-PAHs like Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, QSPR models can predict a wide array of attributes. Descriptors used in such models are diverse and can include constitutional, topological, geometric, and quantum-chemical parameters. For instance, quantum-chemical descriptors like E(HOMO), E(LUMO), and dipole moment, often calculated via DFT, are frequently used to model properties related to reactivity and environmental fate. nih.govnih.gov A novel descriptor, the "degree of π-orbital overlap" (DPO), has been developed to accurately predict electronic properties like the band gap and ionization potential for a large class of PAHs. mdpi.comresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSPR Models for PAHs

Descriptor ClassExample DescriptorsPredicted Properties
TopologicalWiener index, Connectivity indices, Degcity indicesBoiling point, Solubility, Partition coefficients
GeometricMolecular volume, Surface area, Length-to-breadth ratioRetention index, Bioconcentration factor
Quantum-ChemicalE(HOMO), E(LUMO), HOMO-LUMO gap, Dipole momentToxicity, Ionization potential, Electron affinity mdpi.comnih.gov
StructuralDegree of π-orbital overlap (DPO)Band gap, Electronic properties researchgate.net

Theoretical Simulations of Reaction Pathways and Energy Profiles for the Formation and Degradation of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

Theoretical simulations are essential for mapping the complex reaction pathways involved in the formation and degradation of environmental contaminants. By calculating the energies of reactants, transition states, and products, computational chemistry can construct detailed energy profiles that reveal the feasibility and kinetics of a proposed reaction.

Formation Pathways: The formation of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in the environment likely occurs through the oxidation of a precursor PAH. One plausible route is the atmospheric or biological oxidation of a partially hydrogenated benzo[a]pyrene (B130552) species. Computational studies have explored the formation of the parent Benzo(a)pyrene from smaller PAHs like chrysene or benzo(a)anthracene through mechanisms involving methyl additions and cyclizations. researchgate.netnih.gov Similar DFT calculations could be employed to investigate the energetics of oxidizing a suitable precursor to yield the target ketone, comparing different potential reaction mechanisms (e.g., radical attack, enzymatic oxidation).

Degradation Pathways: The environmental fate of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is determined by its degradation pathways. In biological systems, PAHs are metabolized by cytochrome P450 enzymes, which typically involves oxidation to form epoxides, phenols, and dihydrodiols. For this keto-PAH, degradation could proceed via further oxidation at other positions on the aromatic rings or through ring-cleavage mechanisms. Studies on the bacterial degradation of Benzo(a)pyrene by organisms like Mycobacterium vanbaalenii PYR-1 show that the initial attack involves dioxygenase and monooxygenase enzymes, leading to a variety of oxidized products including dihydrodiols and ring-fission metabolites. Theoretical simulations can model these steps, calculating the activation energies for enzymatic attack at different sites on the molecule and identifying the most likely degradation products. For example, the formation of a key carcinogenic metabolite of Benzo(a)pyrene, the 7,8-diol-9,10-epoxide, is a multi-step process whose energetics can be precisely mapped using computational methods.

Occurrence, Distribution, and Environmental Fate of Benzo a Pyren 9 8h One, 7,10 Dihydro in Natural and Anthropogenic Systems

Detection and Quantification in Atmospheric Particulate Matter and Aerosols

There is no specific data available in the reviewed literature on the detection and quantification of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in atmospheric particulate matter or aerosols. Research on atmospheric polycyclic aromatic hydrocarbons (PAHs) and their derivatives typically focuses on a range of more prevalent and well-characterized compounds. While studies often identify various oxygenated PAHs (oxy-PAHs) in atmospheric samples, specific mention and quantification of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- are not present in the available search results.

Presence and Distribution in Terrestrial Ecosystems (e.g., Soil, Sediments)

Similarly, information regarding the presence and distribution of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in terrestrial ecosystems such as soil and sediments is not available in the public domain. Environmental monitoring and research in these matrices concentrate on the parent compound BaP and other priority PAHs due to their known toxicity and persistence. While it is plausible that this derivative may exist as a transformation product of BaP in soil and sediment, no studies have specifically identified or quantified it.

Occurrence in Aquatic Environments and Water Systems

No specific data on the occurrence of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in aquatic environments and water systems could be located. The transformation of BaP in aquatic systems can lead to a variety of degradation products, but the scientific literature does not currently provide specific evidence for the formation or detection of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in these environments.

Sources and Pathways of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- Introduction into Environmental Compartments (e.g., Combustion Byproducts, Industrial Effluents)

Given the lack of detection in environmental samples, the specific sources and pathways for the introduction of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- into the environment have not been characterized. While it can be hypothesized that this compound may form as a byproduct of incomplete combustion processes or in industrial effluents containing BaP, there is no direct scientific evidence to support this. The focus of source apportionment studies has been on the primary emission of parent PAHs.

Environmental Transport, Mobility, and Potential for Accumulation in Non-Biological Environmental Media

Due to the absence of data on its presence in any environmental compartment, there is no information available regarding the environmental transport, mobility, and potential for accumulation of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in non-biological environmental media. Understanding these fundamental environmental fate processes would first require the development of analytical methods for its detection and subsequent identification in various environmental matrices.

Future Research Trajectories and Emerging Methodologies for Benzo a Pyren 9 8h One, 7,10 Dihydro Studies

Development of Novel High-Throughput Analytical Screening Technologies for Environmental Monitoring

The demand for rapid and cost-effective monitoring of environmental contaminants has spurred the development of high-throughput screening (HTS) technologies. While traditionally used in drug discovery, these methods are increasingly being adapted for environmental science. For Benzo(a)pyren-9(8H)-one, 7,10-dihydro- and other PAH ketones, the development of novel HTS assays is a key research frontier.

Future HTS technologies will likely focus on cell-based assays and biosensors capable of detecting not just the parent compound but also its biological activity. For instance, HTS assays can be designed to measure the activation of specific cellular pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which is often induced by PAHs and their metabolites. researchgate.net The development of quantitative high-throughput screening (qHTS) using 1536-well plates allows for the rapid testing of thousands of chemicals at multiple concentrations, providing valuable data for toxicity profiling. nih.gov

Advancements in analytical techniques are also paving the way for high-throughput analysis. The use of sub-two-micron particle columns in liquid chromatography can significantly reduce analysis times for PAHs, enabling the processing of a larger number of samples. researchgate.netenviro.wiki Furthermore, automated sample preparation and extraction techniques, coupled with advanced analytical instruments, can streamline the workflow for monitoring PAH metabolites in environmental matrices. epa.gov

A promising approach for the high-throughput detection of ketones involves fluorescence-based assays. For example, a colorimetric method using para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been developed for the rapid and sensitive detection of various ketones in microtiter plates. researchgate.net Such methods could be adapted for the specific detection of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in environmental samples.

Table 1: Emerging High-Throughput Screening Technologies for PAH Metabolite Analysis

Technology Description Potential Application for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-
Quantitative High-Throughput Screening (qHTS) Utilizes automated robotic systems to screen thousands of chemicals at various concentrations in cell-based or biochemical assays. Rapidly assess the toxicological profile and biological activity of the compound.
High-Throughput Liquid Chromatography Employs advanced columns and automated systems for the rapid separation and quantification of chemical compounds. Enables fast and efficient monitoring of the compound in numerous environmental samples.
Fluorescence-Based Ketone Assays Utilizes chemical probes that react with ketones to produce a fluorescent signal for sensitive and high-throughput detection. Specific and rapid quantification in environmental matrices like water and soil.

| Cell-Based Biosensors | Engineered cells that produce a measurable signal (e.g., light, fluorescence) in response to a specific chemical or biological effect. | Real-time monitoring of the compound's presence and its potential to induce specific biological pathways. |

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Real-Time Characterization

The ability to characterize chemical compounds directly within their natural environment, or in situ, provides invaluable insights into their behavior and fate. Advanced spectroscopic and imaging techniques are at the forefront of this research, offering the potential for real-time analysis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in complex matrices like soil and water.

Laser-induced fluorescence (LIF) is a highly sensitive technique that can be used for the in situ detection of PAHs in soil and water. enviro.wiki By exciting the sample with a laser and measuring the emitted fluorescence, it is possible to identify and quantify specific PAH compounds. The spectral properties of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- could be leveraged for its detection using LIF, providing a tool for real-time monitoring of its distribution and transport in contaminated sites.

Raman spectroscopy is another powerful tool for in situ analysis, providing detailed information about the molecular structure of a compound. nih.govmdpi.com Surface-enhanced Raman spectroscopy (SERS) can further amplify the signal, allowing for the detection of trace amounts of contaminants. nih.gov The application of in situ Raman spectroscopy could enable the real-time characterization of the chemical transformations of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in soil or sediment.

Mass spectrometry-based techniques are also being adapted for in situ analysis. Portable mass spectrometers can be deployed in the field for the real-time detection of environmental pollutants. oregonstate.edu Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging are showing promise for visualizing the spatial distribution of compounds in biological tissues and environmental samples, which could be applied to study the uptake and localization of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in organisms. researchgate.net

Multiphoton microscopy is an advanced imaging technique that allows for the visualization of fluorescent molecules deep within living tissues with reduced photodamage. This technique has been used to study the uptake and metabolism of benzo[a]pyrene (B130552) in live cells in real time. researchgate.net This approach could be instrumental in characterizing the intracellular fate of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- and its interactions with cellular components.

Table 2: Advanced In Situ Techniques for Real-Time Characterization

Technique Principle Potential Application for Benzo(a)pyren-9(8H)-one, 7,10-dihydro-
Laser-Induced Fluorescence (LIF) Excitation of molecules with a laser and detection of the emitted fluorescence. Real-time, in situ monitoring in contaminated water and soil.
Raman Spectroscopy / SERS Inelastic scattering of monochromatic light to obtain vibrational information about molecules. In situ identification and structural characterization in environmental matrices.
Portable Mass Spectrometry Ionization of molecules and separation based on their mass-to-charge ratio for field analysis. On-site, real-time detection and quantification in air, water, or soil.

| Multiphoton Imaging | Uses non-linear absorption of two or more photons to excite a fluorophore, allowing for deep tissue imaging. | Real-time visualization of the compound's uptake, distribution, and metabolism in living cells and organisms. |

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Benzo(a)pyren-9(8H)-one, 7,10-dihydro- Chemistry

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, toxicity, and environmental behavior. For Benzo(a)pyren-9(8H)-one, 7,10-dihydro-, these computational tools offer a powerful approach to understanding its complex chemistry and environmental fate.

ML models can be trained on existing data to predict the physicochemical properties and toxicity of new or understudied compounds. ca.gov For instance, quantitative structure-activity relationship (QSAR) models, a form of ML, can predict the biological activity of a chemical based on its molecular structure. This approach could be used to estimate the potential toxicity of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- and prioritize it for further toxicological testing.

AI and ML are also being used to analyze complex spectral data. For example, ML algorithms can be trained to identify specific PAHs from their surface-enhanced Raman spectroscopy (SERS) spectra, even in complex mixtures. nih.gov This "computational chromatography" could be applied to the rapid and automated identification of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- in environmental samples. nih.gov

Predictive models powered by ML can also simulate the environmental fate and transport of pollutants. These models can take into account various environmental factors to predict how a compound like Benzo(a)pyren-9(8H)-one, 7,10-dihydro- will be distributed in different environmental compartments, such as air, water, and soil. acs.org For example, artificial neural networks have been successfully used to predict the concentration of benzo[a]pyrene in food products based on various quality parameters. mdpi.comnih.gov Similar models could be developed for its ketone derivative.

Furthermore, machine learning can aid in understanding the formation pathways of PAHs during combustion processes, which could provide insights into the formation of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- as a byproduct. nih.govmdpi.com

Interdisciplinary Research Integrating Advanced Chemical Sciences with Environmental Engineering and Atmospheric Chemistry

Addressing the challenges posed by environmental contaminants like Benzo(a)pyren-9(8H)-one, 7,10-dihydro- requires a collaborative, interdisciplinary approach. The integration of advanced chemical sciences with environmental engineering and atmospheric chemistry is crucial for a comprehensive understanding of its lifecycle and impact.

Environmental engineering plays a key role in developing strategies for the remediation of PAH-contaminated sites. nih.govfrontiersin.org Research in this area focuses on both physical and biological methods to remove or degrade these pollutants. nih.gov Understanding the chemical properties and reactivity of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is essential for designing effective remediation technologies.

Atmospheric chemistry investigates the transport, transformation, and fate of pollutants in the atmosphere. tandfonline.comcopernicus.org Since PAHs can be transported over long distances in the atmosphere, studying the atmospheric chemistry of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is important for assessing its potential for widespread environmental distribution. mdpi.com This includes investigating its reactions with atmospheric oxidants and its partitioning between the gas and particle phases. researchgate.net

Collaborative research between chemists, environmental engineers, and atmospheric scientists can lead to the development of more accurate models for predicting the environmental fate of Benzo(a)pyren-9(8H)-one, 7,10-dihydro-. These integrated models can inform risk assessments and the development of effective environmental regulations and management strategies. nih.govmdpi.com Such interdisciplinary studies are essential for addressing the complex environmental challenges posed by PAHs and their derivatives. oregonstate.edumdpi.com

Q & A

Basic: What experimental methods are recommended for synthesizing Benzo(a)pyren-9(8H)-one, 7,10-dihydro- derivatives?

Answer:
Synthesis typically involves multi-step organic reactions such as Friedel-Crafts acylation, epoxidation, or dihydroxylation. For example, analogous benzo[a]pyrene derivatives are synthesized via photochemical or enzymatic oxidation of precursor polycyclic aromatic hydrocarbons (PAHs) . A one-pot quantitative procedure using mild conditions (e.g., catalytic acid/base systems) can optimize yield while minimizing side reactions . Characterization via 1H^1H-NMR and IR spectroscopy (e.g., carbonyl stretching at ~1700 cm1^{-1}) is critical to confirm structural integrity .

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:
X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is essential. Ensure high-resolution data (<1.0 Å) to resolve electron density maps for the dihydroketone moiety. For disordered regions, apply restraints or constraints during refinement . Compare derived bond lengths and angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate accuracy .

Basic: What safety protocols are critical when handling Benzo(a)pyren-9(8H)-one derivatives in vitro?

Answer:
Use Class I, Type B biological safety hoods to prevent inhalation exposure. Avoid dry sweeping; instead, employ HEPA-filtered vacuums for cleanup . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. OSHA standards (29 CFR 1910.132) mandate hazard-specific PPE training .

Advanced: How do computational methods like DFT address electronic properties of this compound?

Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves thermochemical accuracy for PAHs . Calculate HOMO-LUMO gaps to predict reactivity, and use the Colle-Salvetti correlation-energy formula to model electron density distributions . Validate against experimental UV-Vis spectra for charge-transfer transitions .

Advanced: What methodologies detect covalent binding of this compound to DNA?

Answer:
Fluorescence spectroscopy (e.g., excitation/emission at 350/400 nm) quantifies adduct formation. 32P^{32}P-postlabeling assays or HPLC-MS/MS can identify specific DNA adducts (e.g., at guanine residues) . For stereochemical analysis, use chiral chromatography to resolve diastereomeric adducts .

Advanced: How can conflicting data on metabolic activation pathways be reconciled?

Answer:
Discrepancies arise from species-specific cytochrome P450 (CYP) isoforms. Use hepatic microsomal assays with CYP1A1 inhibitors (e.g., α-naphthoflavone) to confirm metabolic routes . Cross-validate with LC-HRMS to track diol-epoxide intermediates . Consider stereoselective binding differences in vitro vs. in vivo models .

Advanced: What crystallographic challenges arise from the compound’s fused-ring system?

Answer:
The planar aromatic system can cause stacking disorders. Collect data at low temperatures (e.g., 113 K) to reduce thermal motion artifacts . Use twin refinement in SHELXL for overlapping lattices. Compare with analogous structures (e.g., HMDB0062470) to identify common torsional angles .

Advanced: How do environmental matrices affect analytical detection limits?

Answer:
Matrix effects (e.g., humic acids in soil) require cleanup with SPE cartridges (C18 or PAH-specific). GC-MS with selected ion monitoring (SIM) enhances sensitivity; use deuterated internal standards (e.g., d12d_{12}-benzo[a]pyrene) for quantification . Limit of detection (LOD) can reach 0.1 µg/L in water .

Advanced: What role do stereochemical factors play in toxicity studies?

Answer:
The 7,10-dihydro configuration influences diol-epoxide formation and DNA adduct stereoselectivity. Use enantiomerically pure standards (e.g., (±)-BPDE) to assess mutagenic potency in Ames tests . Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to DNA minor grooves .

Advanced: How to resolve discrepancies in computational vs. experimental vibrational spectra?

Answer:
Anharmonic corrections in DFT (e.g., VPT2 method) improve IR peak alignment. For carbonyl stretches, include solvent effects (e.g., PCM model for toluene) . Validate with experimental Raman spectra (e.g., 1600–1700 cm1^{-1} region) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.